3-bromo-2-chloro-5-(chloromethyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

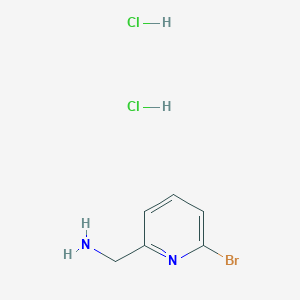

“3-bromo-2-chloro-5-(chloromethyl)thiophene” is a halogen-substituted thiophene . It has a molecular formula of C5H3BrCl2S and a molecular weight of 245.95 .

Synthesis Analysis

The synthesis of halogen-substituted thiophenes like “3-bromo-2-chloro-5-(chloromethyl)thiophene” often involves the halogen dance reaction . This reaction involves the rearrangement of halogenated heteroaromatic compounds with LDA to form rearranged lithiated intermediates . The ease of migration of the halogen atom in halogen-substituted thiophenes in the halogen dance reaction depends on its nature and increases in the series Cl < Br < I .Molecular Structure Analysis

The molecular structure of “3-bromo-2-chloro-5-(chloromethyl)thiophene” consists of a five-membered thiophene ring with bromine and chlorine substituents .Chemical Reactions Analysis

Thiophenes, including “3-bromo-2-chloro-5-(chloromethyl)thiophene”, can undergo various chemical reactions. For instance, they can react with electrophiles . The positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-2-chloro-5-(chloromethyl)thiophene” include its molecular formula (C5H3BrCl2S), molecular weight (245.95), and its insolubility in water .Safety and Hazards

“3-bromo-2-chloro-5-(chloromethyl)thiophene” may cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Thiophene derivatives have gained increased interest in many fields of science and industry . Polyhalo-substituted thiophenes are notably useful because they can be utilized for further synthesis of new molecular structures . Therefore, the future directions of “3-bromo-2-chloro-5-(chloromethyl)thiophene” could involve its use in the synthesis of new molecular structures and its applications in various fields of science and industry .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-chloro-5-(chloromethyl)thiophene involves the chlorination of 2-chloro-5-(chloromethyl)thiophene followed by bromination of the resulting compound.", "Starting Materials": [ "2-chloro-5-(chloromethyl)thiophene", "Chlorine gas", "Bromine" ], "Reaction": [ "Step 1: Chlorination of 2-chloro-5-(chloromethyl)thiophene using chlorine gas in the presence of a catalyst such as iron or aluminum chloride to yield 2,5-dichloromethylthiophene.", "Step 2: Bromination of 2,5-dichloromethylthiophene using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3-bromo-2-chloro-5-(chloromethyl)thiophene." ] } | |

CAS RN |

1135148-77-4 |

Product Name |

3-bromo-2-chloro-5-(chloromethyl)thiophene |

Molecular Formula |

C5H3BrCl2S |

Molecular Weight |

246 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.